molecular formula C20H19N3O2 B2799648 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide CAS No. 923083-87-8

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B2799648
CAS No.: 923083-87-8
M. Wt: 333.391
InChI Key: ZZGFPQOIMVJMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a 3,4-dimethylphenyl group and an N-phenylacetamide moiety. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids. The 3,4-dimethylphenyl group is introduced via electrophilic aromatic substitution reactions, while the N-phenylacetamide moiety is attached through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the pyridazinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully hydrogenated pyridazinone rings. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyridazinone core.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation, cancer, and neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the case of receptor interactions, it can modulate signal transduction pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide
  • 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethylacetamide
  • 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-propylacetamide

Uniqueness

Compared to similar compounds, 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide stands out due to its specific substitution pattern and the presence of the N-phenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The compound’s ability to interact with a wide range of molecular targets makes it a versatile candidate for further research and development.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-8-9-16(12-15(14)2)18-10-11-20(25)23(22-18)13-19(24)21-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGFPQOIMVJMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.